Methyl isoquinoline-1-carboxylate
Overview
Description
“Methyl isoquinoline-1-carboxylate” is a chemical compound with the CAS Number: 27104-72-9 and a molecular weight of 187.2 . It is a liquid at room temperature .
Synthesis Analysis
The synthesis of isoquinoline derivatives, a family of N-heterocycles showing a broad range of structural diversity, biological, and pharmaceutical activities, has been the focus of numerous reports . Various synthesis protocols have been reported in the literature for the construction of this scaffold . For example, Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known classical synthesis protocols used up to now for the construction of the principal quinoline scaffold . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .Molecular Structure Analysis
The linear formula of “Methyl isoquinoline-1-carboxylate” is C11H9NO2 .Chemical Reactions Analysis
The synthesis of quinoline and its analogues can be achieved through various methods including transition metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and greener chemical processes .Physical And Chemical Properties Analysis
“Methyl isoquinoline-1-carboxylate” is a liquid at room temperature . It has a molecular weight of 187.2 .Scientific Research Applications
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Efficient Synthesis of Isoquinoline and Its Derivatives
- Field : Organic and Pharmaceutical Chemistry .
- Summary : Isoquinolines are an important class of natural alkaloids that demonstrate a wide range of biological activities . The development of new methods for efficient synthesis of isoquinoline and its derivatives has attracted considerable attention of chemists and pharmacologists .
- Methods : Various methods have been proposed for the synthesis of isoquinoline derivatives, including the use of phthalimide as the raw material and rearrangement upon strong alkaline conditions . Another method reported by Swiss chemists Ame Pictet and Theodor Spengler involved beta-arylethylamine and carbonyl compounds by cyclization and condensation in the presence of hydrogen chloride .
- Results : These methods have led to the synthesis of isoquinoline derivatives that are used as components of anti-cancer, anti-malarial and some other drugs .
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Synthetic Routes and Medicinal Significance of Quinoline
- Field : Medicinal Chemistry .
- Summary : Quinoline motifs are essential in several pharmacologically active heterocyclic compounds due to their various applications in medicinal and industrial chemistry .
- Methods : This review article highlights the traditional and green synthetic approaches of quinoline and its analogs, including multicomponent one-pot reactions and solvent-free reaction conditions utilizing microwave and ultraviolet irradiation-promoted synthesis using eco-friendly and safe reusable catalysts .
- Results : Quinoline derivatives have shown a broad spectrum of bio-responses, including anticancer, antioxidant, anti-inflammatory, antimalarial, anti-SARS-CoV-2, and antituberculosis activities .
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Recent Advances in the Synthesis of Quinolines
- Field : Synthetic Organic Chemistry .
- Summary : Quinolines have become important compounds due to their variety of applications in medicinal, synthetic organic chemistry as well as in the field of industrial chemistry . This review article gives information about the green and clean syntheses using alternative reaction methods for the synthesis of quinoline derivatives .
- Methods : The article includes synthesis by microwave, using clay or some other catalyst which could be recycled and reused, one-pot reaction, solvent-free reaction conditions, using ionic liquids, ultrasound promoted synthesis and photocatalytic synthesis (UV radiation) .
- Results : The main sources of quinoline include petroleum, coal processing, wood preservation and shale oil . The quinoline derivatives occur in various natural products, especially in alkaloids .
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Synthetic Routes and Medicinal Significance of Quinoline
- Field : Medicinal Chemistry .
- Summary : Quinoline motifs are essential in several pharmacologically active heterocyclic compounds due to their various applications in medicinal and industrial chemistry .
- Methods : This review article highlights the traditional and green synthetic approaches of quinoline and its analogs, including multicomponent one-pot reactions and solvent-free reaction conditions utilizing microwave and ultraviolet irradiation-promoted synthesis using eco-friendly and safe reusable catalysts .
- Results : Quinoline derivatives have shown a broad spectrum of bio-responses, including anticancer, antioxidant, anti-inflammatory, antimalarial, anti-SARS-CoV-2, and antituberculosis activities .
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Synthesis of Carbonitrile Quinoline/Benzo[h]quinoline Derivatives
- Field : Organic Chemistry .
- Summary : This research focuses on the synthesis of various carbonitrile quinoline/benzo[h]quinoline derivatives .
- Methods : The method involves utilizing benzaldehyde, methyl cyanoacetate and aromatic amine with nanostructured TiO2 photocatalysts under solvent-free conditions under microwave irradiation .
- Results : The synthesis method provides a rapid and efficient route for the synthesis of quinoline derivatives .
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Synthesis of Biologically and Pharmaceutically Active Quinoline and Its Analogues
- Field : Medicinal Chemistry .
- Summary : Quinoline has become an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry . It plays a major role in the field of medicinal chemistry .
- Methods : The review highlights various synthesis procedures including transition metal catalysed reactions, metal-free ionic liquid mediated reactions, ultrasound irradiation reactions and green reaction protocols .
- Results : Various selected quinolines and derivatives with potential biological and pharmaceutical activities are presented .
Safety And Hazards
Future Directions
properties
IUPAC Name |
methyl isoquinoline-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2/c1-14-11(13)10-9-5-3-2-4-8(9)6-7-12-10/h2-7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJHGJDGITRCZLH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC=CC2=CC=CC=C21 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60611313 | |
Record name | Methyl isoquinoline-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60611313 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl isoquinoline-1-carboxylate | |
CAS RN |
27104-72-9 | |
Record name | Methyl isoquinoline-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60611313 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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